molecular formula C21H26Cl2N2O2 B12689632 8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan CAS No. 90246-16-5

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan

Cat. No.: B12689632
CAS No.: 90246-16-5
M. Wt: 409.3 g/mol
InChI Key: GDCFYXHPIMXXNG-XSLRHLANSA-N
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Description

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan is a complex organic compound with significant applications in medicinal chemistry. This compound is a derivative of morphinan, a class of compounds known for their analgesic properties. The presence of the bis(2-chloroethyl)amino group suggests potential alkylating activity, which is often associated with anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan typically involves multiple steps, starting from simpler morphinan derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the double bonds would result in a fully saturated morphinan derivative .

Scientific Research Applications

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan has several scientific research applications:

Mechanism of Action

The mechanism of action of 8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form covalent bonds with the guanine bases in DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in cytotoxicity, particularly in rapidly dividing cells, making it a potential anticancer agent .

Properties

CAS No.

90246-16-5

Molecular Formula

C21H26Cl2N2O2

Molecular Weight

409.3 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-5-[bis(2-chloroethyl)amino]-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C21H26Cl2N2O2/c1-24-9-6-21-17-5-3-14(25(10-7-22)11-8-23)19(21)15(24)12-13-2-4-16(26)20(27-17)18(13)21/h2-5,14-15,17,19,26H,6-12H2,1H3/t14-,15+,17-,19-,21+/m0/s1

InChI Key

GDCFYXHPIMXXNG-XSLRHLANSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)N(CCCl)CCCl

Canonical SMILES

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)N(CCCl)CCCl

Origin of Product

United States

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